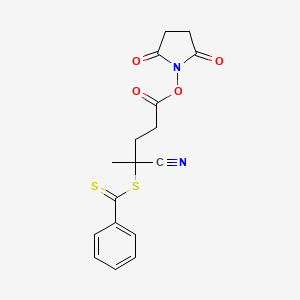

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester

Beschreibung

Introduction to RAFT Polymerization and Role of 4-Cyano-4-(Phenylcarbonothioylthio)Pentanoic Acid N-Succinimidyl Ester

RAFT polymerization, discovered in 1998 by researchers at the Commonwealth Scientific and Industrial Research Organisation (CSIRO), introduced a paradigm shift in radical polymerization by employing thiocarbonylthio compounds as chain-transfer agents (CTAs) . These agents mediate polymerization through reversible chain-transfer steps, enabling living polymerization characteristics such as narrow molecular weight distributions (polydispersity index, PDI < 1.2) and precise architectural control. Among CTAs, CPADB-NHS stands out due to its unique structural features:

- Cyano group : Enhances radical stabilization during fragmentation.

- Phenylcarbonothioylthio moiety : Facilitates efficient chain transfer.

- NHS ester : Enables post-polymerization functionalization via amine coupling.

This combination allows CPADB-NHS to serve as a versatile tool for synthesizing functionalized polymers in aqueous and organic media .

Historical Development of Thiocarbonylthio-Mediated Controlled Radical Polymerization

The roots of controlled radical polymerization trace back to early investigations into free-radical initiation systems. In the 1910s–1930s, peroxides and azo compounds dominated polymerization initiation, but their inability to control chain growth limited utility . The 1980s saw breakthroughs with nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP), which introduced reversible deactivation mechanisms. However, these methods faced challenges in monomer compatibility and metal catalyst removal .

Thiocarbonylthio compounds emerged as game-changers in the 1990s. Krstina et al. first demonstrated the potential of dithioesters in 1995, leading to CSIRO’s formalization of RAFT in 1998 . The key innovation lay in using thiocarbonylthio CTAs to mediate chain transfer without suppressing radical activity. Early RAFT agents, such as dithiobenzoates and trithiocarbonates, enabled controlled polymerization of styrene and acrylates but struggled with hydrophilic monomers .

CPADB-NHS addressed these limitations by incorporating a hydrolytically stable NHS ester, allowing polymerization in aqueous environments. This advancement, reported in the early 2000s, expanded RAFT’s applicability to biomedical and stimuli-responsive polymers .

Mechanistic Superiority of NHS-Activated RAFT Agents in Polymer Design

The efficacy of a RAFT agent hinges on the interplay between its R group (fragmenting moiety) and Z group (stabilizing moiety). In CPADB-NHS:

- R group : The cyanoisopropyl fragment (C(CN)(CH₃)₂- ) rapidly re-initiates polymerization, minimizing dead chains.

- Z group : The phenylthio group stabilizes the intermediate radical via resonance.

- NHS ester : Provides a reactive handle for conjugation without interfering with the RAFT equilibrium .

Table 1: Comparison of RAFT Agents and Their Performance

| RAFT Agent | R Group | Z Group | Monomer Compatibility | Functionalization Capability |

|---|---|---|---|---|

| Dithiobenzoate | Aryl | Aryl | Hydrophobic | Limited |

| Trithiocarbonate | Alkyl | Alkyl | Moderate | Thiol-ene |

| CPADB-NHS | Cyanoisopropyl | Phenylthio | Hydrophilic/Hydrophobic | Amine coupling (NHS ester) |

The NHS ester’s role is twofold:

- Enhanced Aqueous Compatibility : Unlike conventional CTAs, CPADB-NHS solubilizes in water–organic solvent mixtures, enabling polymerization of hydrophilic monomers like N-isopropylacrylamide (NIPAM) .

- Post-Polymerization Functionalization : The NHS ester reacts selectively with primary amines, facilitating conjugation to proteins, peptides, or fluorescent tags. For example, poly(oligoethylene glycol methacrylate) synthesized with CPADB-NHS was functionalized with bovine serum albumin (BSA) for drug delivery applications .

Kinetic studies of CPADB-NHS-mediated polymerization reveal rapid chain transfer (rate coefficient ktr ≈ 10⁴ L·mol⁻¹·s⁻¹) and low termination rates, yielding polymers with PDI < 1.1. In photo-RAFT systems, CPADB-NHS enables temporal control under UV, blue, or green light, achieving near-quantitative monomer conversion within hours .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-17(11-18,25-16(24)12-5-3-2-4-6-12)10-9-15(22)23-19-13(20)7-8-14(19)21/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQHRPPQBDALBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)ON1C(=O)CCC1=O)(C#N)SC(=S)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864066-74-0 | |

| Record name | N-Succinimidyl 4-Cyano-4-(phenylcarbonothioylthio)pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester typically involves the reaction of 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the N-succinimidyl ester group.

Polymerization Reactions: It acts as a chain transfer agent in RAFT polymerization, facilitating the formation of well-defined polymers.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

RAFT Polymerization: The compound is used with various monomers such as methacrylates and methacrylamides under controlled radical polymerization conditions.

Major Products:

Substitution Reactions: Products include substituted amides or esters.

Polymerization Reactions: Well-defined polymers with controlled molecular weights and narrow polydispersity indices.

Wissenschaftliche Forschungsanwendungen

Controlled Radical Polymerization

One of the primary applications of NHS-CPADB is as a Reversible Addition Fragmentation Chain Transfer (RAFT) agent in controlled radical polymerization. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.

Mechanism of RAFT Polymerization

The RAFT process involves the following steps:

- Initiation : A radical initiator generates free radicals.

- Propagation : The free radicals react with monomers to form growing polymer chains.

- Chain Transfer : The growing chain can transfer its radical to the RAFT agent (NHS-CPADB), allowing for the re-initiation of polymerization.

- Termination : The process continues until termination occurs, resulting in polymers with specific architectures.

Applications in Polymer Science

NHS-CPADB is particularly effective with methacrylates and methacrylamides, enabling the production of various copolymers and block copolymers. Table 1 summarizes some key studies utilizing NHS-CPADB in polymer synthesis.

Bioconjugation and Protein Labeling

NHS-CPADB also serves as a valuable tool in bioconjugation, particularly for labeling proteins and peptides. The N-hydroxysuccinimide (NHS) group allows for efficient coupling to amine-containing biomolecules, facilitating the development of bioconjugates for various applications.

Applications in Biochemistry

- Protein Modification : NHS esters react with primary amines on proteins to form stable amide bonds, allowing for targeted modifications.

- Fluorescent Labeling : Used to attach fluorescent tags to proteins, enhancing detection methods in assays.

- Drug Delivery Systems : Functionalized polymers created using NHS-CPADB can encapsulate drugs, improving their delivery efficacy.

Case Studies in Bioconjugation

Table 2 outlines notable applications of NHS-CPADB in bioconjugation:

Wirkmechanismus

The compound exerts its effects through the RAFT mechanism, which involves the reversible addition and fragmentation of radicals. The N-succinimidyl ester group facilitates the attachment of the compound to various substrates, enhancing its utility in polymerization and bioconjugation reactions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable RAFT Agents

- NHS Ester vs. Silane Groups: Unlike cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate, which binds directly to silica via silane groups, the NHS ester in this compound requires aminated substrates but offers superior versatility in functionalizing biological interfaces (e.g., proteins, peptides) .

- Pyridyldithio vs. Trithiocarbonate: SPDB’s pyridyldithio group facilitates reversible disulfide bonding, making it ideal for intracellular drug release, whereas the trithiocarbonate in this compound ensures controlled polymer chain growth .

Polymerization Efficiency and Molecular Weight Control

Table 2: Polymerization Performance Metrics

*Đ = Dispersity index.

- The NHS-functionalized RAFT agent achieves narrow dispersity (Đ = 1.1–1.3) in polymerizations, outperforming silane-based analogs in precision .

- In a study synthesizing pH-responsive copolymers, this compound produced well-defined polymers with molecular weights matching theoretical predictions (e.g., PEG-PDMA-PDPA with 2.0, 4.0, and 1.8 kg/mol segments) .

Surface Grafting and Material Compatibility

- Gold Surfaces: The compound forms stable polymer brushes on gold via cysteamine monolayers, outperforming non-NHS RAFT agents in antifouling applications .

- Silica Beads: While cyanomethyl trithiocarbonate binds directly to silica, the NHS ester requires aminated silica but achieves higher grafting density for chromatographic separations .

Research Findings and Case Studies

- Antifouling Coatings : Surface-initiated PET-RAFT polymerization using this agent produced poly(ethylene glycol) methyl ether methacrylate (PEGMA) brushes with >90% reduction in protein adsorption .

- Drug Delivery: Conjugation with O-phosphoryl ethanolamine yielded pH-responsive micelles for targeted cancer therapy, demonstrating 80% drug release at tumor pH (6.5) .

Biologische Aktivität

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester (CPSE) is a compound primarily utilized in polymer chemistry, particularly in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This article delves into its biological activity, applications, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 376.45 g/mol

- Melting Point : 175-185 °C

- Storage Conditions : 2-8 °C

- Applications : RAFT agent for controlled radical polymerization; utilized in synthesizing various polymers, including those with biological applications.

Biological Activity Overview

CPSE exhibits several biological activities primarily linked to its role as a chain transfer agent in polymer synthesis. Its applications extend to the development of biomaterials and drug delivery systems, which leverage its reactive ester functionality.

- RAFT Polymerization : CPSE facilitates the synthesis of well-defined polymers through a controlled radical mechanism, allowing for functionalization that can enhance biocompatibility and targeting capabilities in drug delivery systems .

- Surface Modification : The compound can be used to modify surfaces for enhanced cell adhesion and interaction, which is crucial in tissue engineering and regenerative medicine .

Case Studies

- Polymer Development : Research indicates that CPSE has been effectively used to create polyelectrolyte complexes that exhibit favorable interactions with biological molecules, enhancing their stability and functionality in biological environments .

- Cell Adhesion Studies : In a study focused on tunable cell-adhesive surfaces, CPSE was reacted with amine-terminated surfaces to promote cell attachment, demonstrating its utility in creating bioactive materials .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 376.45 g/mol |

| Melting Point | 175-185 °C |

| Application | RAFT Polymerization |

Applications in Drug Delivery

CPSE's ability to form polymers with specific functionalities makes it an attractive candidate for drug delivery applications. Its use as a linker or coupling agent enhances the delivery of therapeutic agents by improving solubility and targeting capabilities.

- Biocompatibility : Polymers synthesized using CPSE have shown improved biocompatibility, making them suitable for medical applications.

- Controlled Release : The polymers can be designed to release drugs in a controlled manner, responding to specific stimuli such as pH or temperature changes.

Q & A

Q. What are the standard synthetic routes for preparing 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester, and how are intermediates characterized?

The compound is typically synthesized via a multi-step process:

Thiocarbonylthio group introduction : Reacting a cyano-containing precursor (e.g., 4-cyanopentanoic acid) with phenyl chlorothioformate under basic conditions to form the dithiocarbonate moiety .

NHS ester activation : The carboxylic acid group is activated using N-hydroxysuccinimide (NHS) and a carbodiimide crosslinker (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .

Purification : Column chromatography or recrystallization is used to isolate the product.

Q. Characterization methods :

- NMR (¹H/¹³C): Confirms the presence of the phenylcarbonothioylthio group (δ ~250 ppm for sulfur-linked carbons) and the NHS ester (δ ~2.8 ppm for succinimidyl protons) .

- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₆H₁₅N₂O₃S₂: 363.04) .

- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~2100 cm⁻¹ (cyano group) .

Q. What are the primary research applications of this compound in bioconjugation and polymer chemistry?

- Bioconjugation : The NHS ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, enabling labeling of biomolecules for fluorescence imaging or affinity assays . Example: Conjugation with fluorescent dyes for tracking protein interactions in vitro .

- RAFT polymerization : The dithiocarbonate group acts as a chain-transfer agent, controlling molecular weight and polydispersity in polymer synthesis. Applications include drug delivery systems and stimuli-responsive materials .

Q. Key considerations :

- pH sensitivity : NHS esters hydrolyze rapidly in aqueous solutions (t₁/₂ < 1 hr at pH >8). Reactions should be performed in pH 7–8 buffers (e.g., PBS) with minimal water content .

- Solvent compatibility : Use polar aprotic solvents (e.g., DMSO) to dissolve the compound before adding to aqueous systems .

Q. How is the purity and stability of this compound assessed during storage?

- HPLC analysis : Reverse-phase C18 columns with UV detection at 254 nm quantify degradation products (e.g., hydrolyzed NHS ester) .

- Storage conditions : Lyophilized powder stored at -20°C under argon retains >95% activity for 6 months. Solutions in anhydrous DMSO are stable for 1 week at -20°C .

Advanced Research Questions

Q. What mechanistic insights explain its dual role in RAFT polymerization and bioconjugation?

- RAFT mechanism : The dithiocarbonate group mediates radical chain transfer via reversible cleavage of the C–S bond, controlling polymer growth kinetics. Electron-withdrawing cyano groups enhance reactivity toward propagating radicals .

- NHS ester reactivity : The electron-deficient succinimidyl carbonyl reacts selectively with nucleophiles (e.g., amines), enabling orthogonal functionalization of polymers or biomacromolecules .

Q. Experimental validation :

Q. How can contradictory data on conjugation efficiency be resolved in complex biological systems?

Case study : Discrepancies in labeling efficiency may arise from:

Q. Methodological solutions :

- Quantitative LC-MS/MS : Compare labeled vs. unlabeled protein ratios to quantify efficiency .

- Control experiments : Use inert analogs (e.g., hydrolyzed compound) to distinguish specific vs. non-specific binding .

Q. What strategies optimize reaction conditions for high-yield polymer synthesis?

- Solvent selection : Use toluene or dioxane for RAFT polymerization to balance radical activity and solubility .

- Temperature control : Maintain 60–70°C for optimal radical initiation while minimizing thermal degradation .

- Monomer-to-CTA ratio : A 500:1 ratio typically yields polymers with Đ <1.2. Adjust based on target molecular weight .

Q. Data-driven optimization :

Q. How does the compound’s stability profile impact experimental reproducibility?

Degradation pathways :

- Hydrolysis : NHS ester conversion to carboxylic acid in aqueous media reduces conjugation efficiency. Pre-quench reaction aliquots with excess amine (e.g., glycine) to assess hydrolysis extent .

- Oxidation : Dithiocarbonate groups may oxidize to disulfides. Confirm integrity via Raman spectroscopy (S–S stretch at ~500 cm⁻¹) .

Q. Mitigation strategies :

Q. What alternative conjugation chemistries compete with this compound, and how do they compare?

| Method | Advantages | Limitations |

|---|---|---|

| NHS ester (this compound) | Fast reaction, stable amide bonds | pH-sensitive, hydrolyzes in aqueous buffers |

| Maleimide-thiol | Thiol-specific, works at pH 6.5–7.5 | Oxidative disulfide formation competes |

| Click chemistry (e.g., azide-alkyne) | Bioorthogonal, minimal side reactions | Requires Cu(I) catalyst (cytotoxic) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.